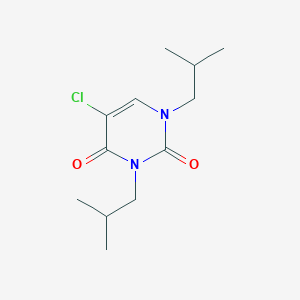
5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes and are key components in many pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position and two 2-methylpropyl groups at the 1st and 3rd positions of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methylpropyl groups. One common method involves the reaction of 5-chlorouracil with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The double bonds in the pyrimidine ring can undergo addition reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyrimidine N-oxide.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of biological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They can serve as lead compounds in drug discovery programs aimed at developing new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it valuable in various industrial applications.
作用機序
The mechanism of action of 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and the 2-methylpropyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
5-Chlorouracil: A simpler pyrimidine derivative with a chlorine atom at the 5th position.
1,3-Dimethyluracil: A pyrimidine derivative with methyl groups at the 1st and 3rd positions.
5-Bromo-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione: A bromine analog of the compound.
Uniqueness: 5-Chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione is unique due to the combination of its chlorine atom and the two 2-methylpropyl groups. This specific substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-chloro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-8(2)5-14-7-10(13)11(16)15(12(14)17)6-9(3)4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPGEJHKHYXZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=O)N(C1=O)CC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














